molecular formula C10H10N2O3 B8480372 2-Nitro-6-propoxybenzonitrile

2-Nitro-6-propoxybenzonitrile

Cat. No.: B8480372
M. Wt: 206.20 g/mol
InChI Key: WRNUKTFWYGCGBJ-UHFFFAOYSA-N
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Description

2-Nitro-6-propoxybenzonitrile is a benzonitrile derivative featuring a nitro (-NO₂) group at the 2-position and a propoxy (-OCH₂CH₂CH₃) substituent at the 6-position of the aromatic ring. This compound belongs to a class of nitroaromatic nitriles, which are structurally characterized by their electron-withdrawing nitro and nitrile groups. The nitro group enhances electrophilicity, making it reactive in nucleophilic substitution or reduction reactions, while the propoxy chain may improve solubility in organic solvents.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-nitro-6-propoxybenzonitrile

InChI

InChI=1S/C10H10N2O3/c1-2-6-15-10-5-3-4-9(12(13)14)8(10)7-11/h3-5H,2,6H2,1H3

InChI Key

WRNUKTFWYGCGBJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

2-Bromo-6-(2-methylpropoxy)benzonitrile (CAS 1365272-63-4)

  • Key Differences : Replaces the nitro group with bromine and uses a branched propoxy (2-methylpropoxy) group.
  • Impact on Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki), whereas the nitro group directs electrophilic substitution. The branched propoxy chain may reduce steric hindrance compared to linear propoxy .
  • Applications : Primarily used as a synthetic intermediate, similar to 2-Nitro-6-propoxybenzonitrile, but with divergent reactivity due to halogen vs. nitro substituents.

6-Amino-5-nitropicolinonitrile

  • Key Differences: A picolinonitrile (pyridine-based nitrile) with amino (-NH₂) and nitro groups at the 6- and 5-positions, respectively.
  • Safety : Requires stringent handling protocols (e.g., medical consultation upon inhalation) due to nitroaromatic toxicity .

Functional Group Comparisons

Nitroanilines (2-, 3-, 4-Nitroaniline)

  • Key Differences : Nitroanilines lack the nitrile group but share the nitro-aromatic backbone. Positional isomerism (ortho, meta, para) affects melting points and acidity. For example, 4-nitroaniline has a higher melting point (147–150°C) than 2-nitroaniline (71–74°C) due to symmetry .
  • Applications : Used as dye intermediates, contrasting with benzonitriles’ roles in medicinal chemistry.

Solubility and Stability

  • Nitrobenzene : A simpler nitroaromatic, fully miscible in organic solvents but highly toxic. Lacks the nitrile and alkoxy groups, reducing its synthetic versatility compared to this compound .
  • Halogenated Analogs: Brominated derivatives (e.g., ) exhibit lower thermal stability due to weaker C-Br bonds compared to C-NO₂ bonds.

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound* C₁₀H₁₀N₂O₃ 206.20 Nitrile, Nitro, Propoxy Pharmaceutical intermediates
2-Bromo-6-(2-methylpropoxy)benzonitrile C₁₁H₁₂BrNO 266.12 Nitrile, Bromo, Alkoxy Agrochemical synthesis
4-Nitroaniline C₆H₆N₂O₂ 138.12 Nitro, Amino Dye manufacturing
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ 164.12 Nitrile, Nitro, Amino Research chemical

*Theoretical values based on structural analogs.

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